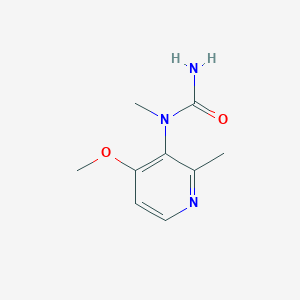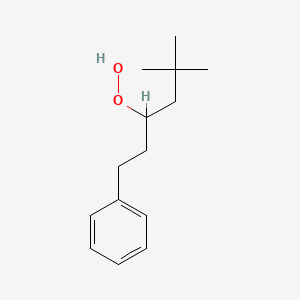
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a hydroperoxide group attached to a 3,3-dimethyl-1-(2-phenylethyl)butyl backbone.
Preparation Methods
The synthesis of Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the hydroperoxidation of 3,3-dimethyl-1-(2-phenylethyl)butyl precursors. This process often involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the hydroperoxidation process. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress response mechanisms and potential signaling pathways related to cellular redox balance .
Comparison with Similar Compounds
Hydroperoxide, 3,3-dimethyl-1-(2-phenylethyl)butyl can be compared with other hydroperoxide compounds, such as:
Hydroperoxide, 1,3-dimethyl-1-(2-phenylethyl)butyl: Similar in structure but differs in the position of the hydroperoxide group.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis with different reactivity and applications.
Cumene hydroperoxide: Another hydroperoxide with industrial significance, particularly in the production of phenol and acetone.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for specialized applications in research and industry .
Properties
CAS No. |
830345-85-2 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(3-hydroperoxy-5,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)11-13(16-15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |
InChI Key |
LXVHWEWUPXFNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CCC1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
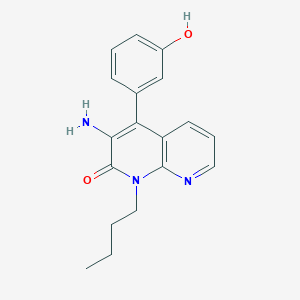
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)

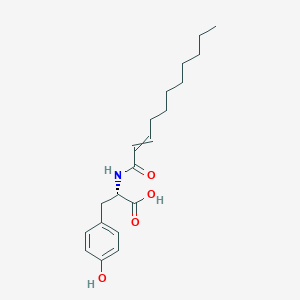
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
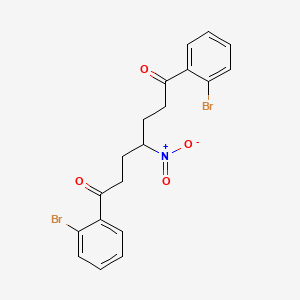
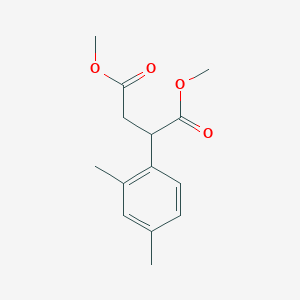
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

methanone](/img/structure/B14223922.png)
